molecular formula C23H21FN4O B2878226 1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide CAS No. 1206987-99-6

1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide

Cat. No.: B2878226
CAS No.: 1206987-99-6
M. Wt: 388.446
InChI Key: HAWPYFSJYCANEA-UHFFFAOYSA-N
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Description

1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. The presence of multiple functional groups suggests that it could interact with a variety of biological molecules .

Future Directions

The compound could potentially be explored for various applications, depending on its properties. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like potassium cyanide.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a reductive amination reaction involving a suitable aldehyde or ketone and ammonia or an amine.

    Coupling of the Quinoline and Piperidine Moieties: The final step involves coupling the quinoline and piperidine moieties through an amide bond formation using reagents such as carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-cyanoquinolin-4-yl)-N-(4-chlorophenyl)piperidine-4-carboxamide
  • 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
  • 1-(3-cyanoquinolin-4-yl)-N-(4-bromophenyl)piperidine-4-carboxamide

Uniqueness

1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide is unique due to the presence of both the cyanoquinoline and fluoro-methylphenyl moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new pharmaceuticals with improved efficacy and selectivity.

Properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O/c1-15-12-18(6-7-20(15)24)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-5-3-2-4-19(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWPYFSJYCANEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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